![molecular formula C18H16ClF3N4O2 B2498090 N'-Benzoyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carbohydrazide CAS No. 2085703-18-8](/img/structure/B2498090.png)

N'-Benzoyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N'-Benzoyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carbohydrazide and related compounds involves multiple steps, including the formation of pyridine-2-carbonyl chloride and 4-chloro-benzoic acid hydrazide, followed by their reaction with metal salts in ethanol. This process results in the formation of metal complexes with the compound, demonstrating the versatility of its synthesis pathway and its potential for forming various derivatives through metal coordination (Jagvir Singh & P. Singh, 2012).

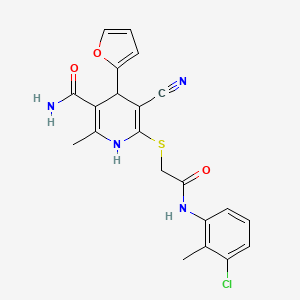

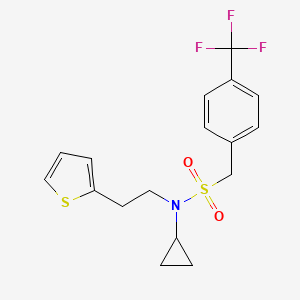

Molecular Structure Analysis

The molecular structure of N'-Benzoyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carbohydrazide derivatives has been explored through various spectroscopic and X-ray diffraction methods. Studies have shown that these compounds can crystallize in different space groups with distinct geometric parameters, highlighting the diversity in the molecular architecture of this class of compounds (Ruixia Li et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving N'-Benzoyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carbohydrazide derivatives demonstrate the compound's reactivity and ability to undergo transformations into various functionalized structures. For example, the reaction with benzoic acid hydrazides has been studied, leading to the formation of crystalline substances with distinct solubility and spectral properties, showcasing the compound's versatility in chemical reactions (V. L. Gein et al., 2012).

Physical Properties Analysis

The physical properties of N'-Benzoyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carbohydrazide derivatives, such as solubility, melting points, and crystalline structure, have been extensively studied. These properties are crucial for understanding the compound's behavior in various solvents and its stability under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for forming complexes with metals, have been characterized. Studies have shown that these compounds can interact with DNA and proteins, indicating their potential for further applications in biochemistry and materials science (Monika Mishra et al., 2014).

Scientific Research Applications

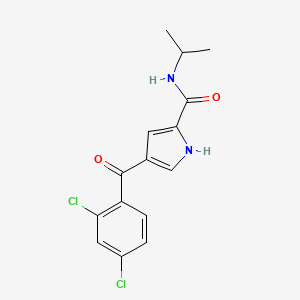

Subheading Catalytic and Magnetic Properties

The compound N'-(di(pyridin-2-yl)methylene)pyrazine-2-carbohydrazide, similar in structure to N'-Benzoyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carbohydrazide, was utilized to synthesize Cu(II) compounds. These compounds demonstrated intriguing magnetic properties and showed promising results in the catalytic oxidation of xylenes under microwave irradiation, which might have implications in organic synthesis or industrial processes (Sutradhar et al., 2019).

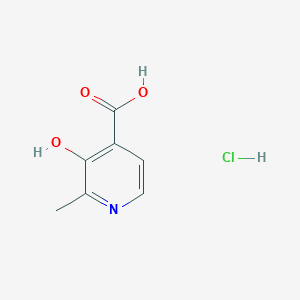

Pyridine and Fused Pyridine Derivatives

Subheading Molecular Docking and Biological Screening

A range of novel pyridine and fused pyridine derivatives, synthesized from a base compound structurally related to N'-Benzoyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carbohydrazide, demonstrated moderate to good binding energies on GlcN-6-P synthase as the target protein during molecular docking screenings. These compounds were also tested for antimicrobial and antioxidant activity, indicating potential applications in drug design and pharmaceutical research (Flefel et al., 2018).

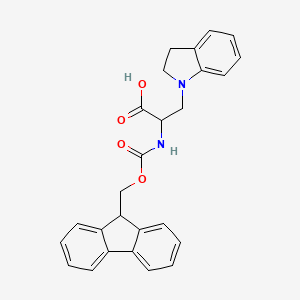

Synthesis and Evaluation of Schiff's Bases

Subheading Antidepressant and Nootropic Agents

Research on the synthesis of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, which are structurally akin to N'-Benzoyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carbohydrazide, revealed potential antidepressant and nootropic activities. This signifies the compound's potential as a CNS active agent, offering new avenues for therapeutic agent development (Thomas et al., 2016).

Safety and Hazards

properties

IUPAC Name |

N'-benzoyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClF3N4O2/c19-13-9-12(18(20,21)22)10-23-15(13)26-8-4-7-14(26)17(28)25-24-16(27)11-5-2-1-3-6-11/h1-3,5-6,9-10,14H,4,7-8H2,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKFKYWMPPYJAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClF3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-Benzoyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2498008.png)

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2498020.png)

![8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2498021.png)

![6-Oxa-2-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2498024.png)

![N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498026.png)